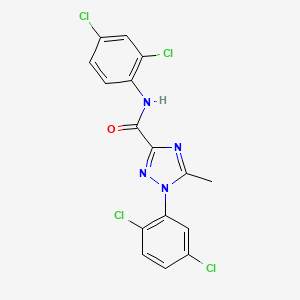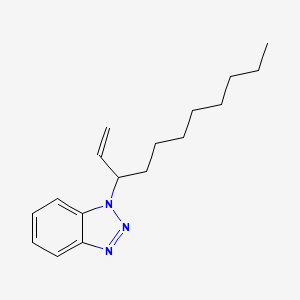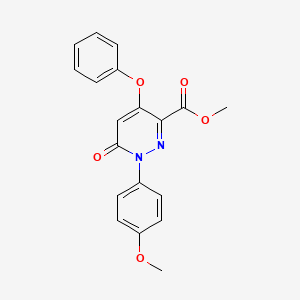![molecular formula C13H19BrN2OSi B2963749 1H-吡咯并[2,3-B]吡啶,5-溴-1-[[2-(三甲基甲硅烷基)乙氧基]甲基]- CAS No. 757978-23-7](/img/structure/B2963749.png)
1H-吡咯并[2,3-B]吡啶,5-溴-1-[[2-(三甲基甲硅烷基)乙氧基]甲基]-
概述
描述
This compound, also known as 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine, is a chemical with the CAS Number: 757978-23-7 . It has a molecular weight of 327.3 . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The compound consists of fused six-membered pyridine and five-membered pyrrole rings forming an essentially planar aza-indole skeleton . The InChI code for the compound is 1S/C13H19BrN2OSi/c1-18(2,3)7-6-17-10-16-5-4-11-8-12(14)9-15-13(11)16/h4-5,8-9H,6-7,10H2,1-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown sticky oil to semi-solid at normal temperatures . It should be stored at temperatures between 2-8°C .科学研究应用
合成与结构表征
1H-吡咯并[2,3-B]吡啶及其衍生物在化学领域中因其合成和分子结构而被广泛研究。例如,合成了 5-甲基-2-三甲基甲硅烷基吡啶(一种相关化合物),并通过格氏反应表征了其结构,揭示了取代基向氮杂原子的弯曲,并证实了杂芳烃骨架的内在性质 (里德米勒、约基施和施密德鲍尔,1999 年)。
抗菌应用
吡咯并吡啶类似物,包括与 1H-吡咯并[2,3-B]吡啶相关的类似物,已在抗菌应用中显示出潜力。一项研究合成了一系列吡咯并吡啶羧酸,其中一种化合物表现出体外抗菌活性,表明这些化合物在抗菌研究中的潜力 (托贾、凯滕林、戈德斯坦和塔齐亚,1986 年)。
电化学和材料特性
1H-吡咯并[2,3-B]吡啶衍生物因其电化学性质而被探索。一项涉及基于 1H-吡咯并[2,3-B]吡啶衍生物的 N 连接聚双吡咯的研究揭示了很强的稳定性和良好的电致变色特性,展示了在金属回收和离子传感器中的潜在应用 (梅尔特、德米尔和西哈内尔,2013 年)。
质谱和分析化学
1H-吡咯并[2,3-B]吡啶的衍生物已用于分析化学,特别是在质谱中。一项关于氧代、羟基和三甲基甲硅烷基十八烷酸吡咯烷的研究提供了对不同取代基碎片化的见解,增强了对质谱分析的理解 (塔洛赫,1985 年)。
配位化学中的手性“钳形”配体
双(恶唑啉基甲基)吡咯衍生物(与 1H-吡咯并[2,3-B]吡啶相关)已被合成并作为配位化学中的手性“钳形”配体进行研究。这些研究提供了对这些配体在催化和分子识别中的结构性质和潜在应用的见解 (康拉德、略雷特·菲洛尔、瓦德波尔和加德,2009 年)。
安全和危害
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
未来方向
The future research directions could involve further exploration of the compound’s potential anti-cancer properties, given the reported activities of related 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, and 3 . Additionally, more research could be conducted to improve the synthesis process and understand the specific chemical reactions involving this compound.
属性
IUPAC Name |
2-[(5-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2OSi/c1-18(2,3)7-6-17-10-16-5-4-11-8-12(14)9-15-13(11)16/h4-5,8-9H,6-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPDJKHFBYDQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=CC(=CN=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2963666.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2963668.png)
![3,4,5-triethoxy-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2963672.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2963673.png)




![(E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2963685.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide](/img/structure/B2963687.png)
![(4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-(oxiran-2-yl)methanone](/img/structure/B2963688.png)
![2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2963689.png)